molecular formula C23H21N3O2 B11445861 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11445861
M. Wt: 371.4 g/mol
InChI Key: DPDZYLNUKGWEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced bacterial growth or altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide . These compounds share structural similarities but may differ in their functional groups and specific properties.

Uniqueness

What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine apart is its unique combination of functional groups, which can result in distinct chemical and biological activities

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H21N3O2/c1-15-5-7-17(8-6-15)21-23(26-11-3-4-16(2)22(26)25-21)24-18-9-10-19-20(14-18)28-13-12-27-19/h3-11,14,24H,12-13H2,1-2H3

InChI Key

DPDZYLNUKGWEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.